5-Bromo-6-chloropyridin-2-OL

説明

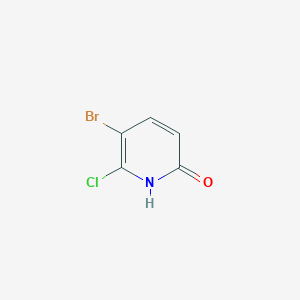

5-Bromo-6-chloropyridin-2-OL is a halogenated pyridine derivative featuring a hydroxyl group at position 2, bromine at position 5, and chlorine at position 4. The hydroxyl group at position 2 enhances hydrogen-bonding capacity, influencing solubility and reactivity .

特性

IUPAC Name |

5-bromo-6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUYQOPMGPFMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607668 | |

| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227603-81-7 | |

| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 6-Chloropyridin-2-OL

A common route involves brominating 6-chloropyridin-2-OL using bromine (Br₂) or N-bromosuccinimide (NBS). Key parameters include:

-

Solvent : Dichloromethane (DCM) or chloroform at 0–25°C to suppress polybromination.

-

Catalyst : Lewis acids like FeBr₃ enhance regioselectivity for the 5-position.

-

Yield : 65–78% with purity >95% after recrystallization (ethanol/water).

Mechanistic Insight :

Electrophilic aromatic substitution (EAS) dominates, where Br⁺ attacks the electron-rich 5-position due to ortho/para-directing effects of the hydroxyl and chlorine groups.

Stepwise Halogenation with Hydroxyl Protection

Methoxy Group Protection-Deprotection

To prevent hydroxyl group oxidation, a methoxy-protected intermediate is utilized:

-

Protection : 2-Methoxypyridine reacts with POCl₃ to form 6-chloro-2-methoxypyridine.

-

Bromination : NBS in DMF at 80°C introduces bromine at position 5 (yield: 70%).

-

Deprotection : BBr₃ in DCM cleaves the methoxy group, yielding the hydroxyl derivative (yield: 85%).

Advantages :

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A patent (EP2586777A1) describes a palladium-catalyzed method:

-

Grignard Reagent : (6-Methoxypyridin-3-yl)magnesium bromide reacts with 2-chloropyridine.

-

Conditions : Pd(PPh₃)₄, 45–50°C, 12–24 hours (yield: 89–92%).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% Pd |

| Purity (HPLC) | 94% |

| Scale | Up to 10 kg |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize efficiency and safety:

-

Reactors : Microchannel flow reactors enable precise temperature control (−5 to 10°C).

-

Reagents : Bromine gas in DCM with in-line quenching reduces waste.

Economic Considerations :

Alternative Routes: Hypohalite-Mediated Halogenation

Alkali-Metal Hypohalites

A patent (EP0225172A1) details hypobromite reactions:

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Bromination | 65–78 | 95–98 | Moderate | 200–250 |

| Methoxy Protection | 70–85 | 97–99 | High | 180–220 |

| Suzuki Coupling | 89–92 | 94–96 | High | 300–350 |

| Hypohalite Route | 60–75 | 90–93 | Low | 150–180 |

Recommendations :

-

Lab-scale : Direct bromination balances cost and simplicity.

-

Industrial : Continuous flow systems or catalytic coupling maximize throughput.

Mechanistic Challenges and Solutions

Regioselectivity Control

化学反応の分析

Types of Reactions

5-Bromo-6-chloropyridin-2-OL undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an organic solvent.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of pyridine-2,5-dione derivatives.

Reduction: Formation of 5-chloro-6-hydroxypyridine.

科学的研究の応用

Chemistry

Synthesis of Complex Organic Molecules

5-Bromo-6-chloropyridin-2-OL is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the creation of more intricate compounds. This includes its role in the synthesis of heterocyclic compounds, which are essential in many chemical applications.

Reactivity Profile

The presence of both bromine and chlorine substituents, along with a hydroxyl group, enhances the reactivity of this compound. This combination allows for diverse reaction pathways, including nucleophilic substitutions and cross-coupling reactions, which are crucial in organic synthesis.

Biology

Enzyme Inhibition Studies

Research has indicated that this compound exhibits significant biological activity through its interaction with specific molecular targets. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, which play critical roles in cell cycle regulation. The compound demonstrated IC50 values of approximately 7.2 nM and 6.0 nM for these kinases, indicating its potential use in anticancer therapies .

Modulation of Signaling Pathways

In addition to its effects on CDKs, this compound has shown the ability to modulate WNT signaling pathways, which are vital for cellular processes such as proliferation and differentiation. This modulation suggests further therapeutic potential in treating various diseases related to aberrant signaling pathways.

Medicine

Pharmaceutical Development

this compound is under investigation for its potential applications in drug development, particularly targeting neurological disorders and cancer treatment. Its ability to inhibit key enzymes makes it a candidate for developing new therapeutics aimed at disrupting tumor growth and progression .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity; however, further research is necessary to elucidate its efficacy and mechanisms of action against various pathogens.

Industry

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the production of pesticides and herbicides. Its reactivity allows for the modification of existing agrochemical frameworks to improve efficacy and reduce environmental impact.

Dyes and Specialty Chemicals

The compound also finds applications in the production of dyes and other specialty chemicals due to its versatile chemical properties, contributing to advancements in material science.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- CDK Inhibition Study : A study demonstrated that this compound significantly inhibited CDK8 and CDK19, leading to reduced proliferation in colorectal carcinoma cells.

- Pharmacokinetic Profiling : Investigations into pharmacokinetics revealed moderate clearance rates in animal models, suggesting potential for further development into human therapeutics.

- Therapeutic Applications Exploration : Ongoing research explores its role as a pharmacophore in drug design targeting kinase inhibitors for cancer treatment.

These findings underscore the compound's promise as a candidate for further research and development across multiple scientific disciplines .

作用機序

The mechanism of action of 5-Bromo-6-chloropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .

類似化合物との比較

Structural Analogues: Substituent Positions and Functional Groups

The following table summarizes key structural analogs, highlighting differences in substituent positions, functional groups, and available

Key Observations:

Positional Isomerism :

- 5-Bromo-2-chloropyridin-3-ol () shares bromine and chlorine substituents but differs in hydroxyl placement (position 3 vs. 2). This alters hydrogen-bonding patterns and reactivity .

- 5-Bromo-6-chloropyridin-3-amine (CAS 130284-53-6) replaces the hydroxyl group with an amine at position 3, increasing nucleophilicity for coupling reactions .

Functional Group Variations: Sulfonyl Chloride: 5-Bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7) is highly reactive, enabling sulfonamide synthesis. Its electron-deficient pyridine ring enhances electrophilic substitution . Amino Derivatives: Compounds like 5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS 1207625-23-7) exhibit high structural similarity (0.82) to the target compound but feature iodine and amine groups, broadening applications in cross-coupling reactions .

Pyrrolopyridine Systems :

生物活性

5-Bromo-6-chloropyridin-2-OL is a halogenated pyridinol derivative with notable biological activity, primarily attributed to its ability to interact with specific molecular targets. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNO. Its structure features a pyridine ring substituted with bromine and chlorine atoms, along with a hydroxyl group. These substituents enhance its reactivity, making it a versatile intermediate in organic synthesis and a candidate for further biological investigations.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors:

- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has been identified as a potent inhibitor of CDK8 and CDK19, with IC values of 7.2 ± 1.4 nM and 6.0 ± 1.0 nM, respectively . Such inhibition can disrupt the cell cycle, potentially leading to antitumor effects.

- Modulation of WNT Signaling Pathway : It has demonstrated significant inhibition of WNT-dependent signaling pathways, which are crucial for various cellular processes including proliferation and differentiation .

Biological Activity Overview

The compound exhibits various biological activities that make it relevant for pharmaceutical research:

- Anticancer Activity : The ability to inhibit CDKs suggests potential applications in cancer therapy. Studies have shown that it can effectively reduce viability in cancer cell lines by disrupting cell cycle progression.

- Enzyme Inhibition : this compound has been employed in studies focusing on enzyme inhibitors, particularly in the context of neurological disorders where enzyme modulation is crucial.

- Potential Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity, although further studies are necessary to elucidate its efficacy and mechanism.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-6-chloropyridin-2-amino | Contains an amine group instead of hydroxyl | More basic due to the amino group |

| 5-Bromo-6-chloro-pyrazin-2-amino | Similar structure but with a pyrazine ring | Different ring system affecting reactivity |

| 2-Amino-5-chloropyrazine | Contains an amino group and chlorine | Lacks bromine substitution |

Uniqueness : The combination of both bromine and chlorine substituents along with a hydroxyl group on the pyridine ring enhances its reactivity profile compared to other similar compounds, making it valuable in organic synthesis.

Case Studies and Research Findings

Research has highlighted several case studies involving the biological activity of this compound:

- Study on CDK Inhibition : A study demonstrated that this compound significantly inhibited CDK8 and CDK19, leading to reduced proliferation in colorectal carcinoma cells .

- Pharmacokinetic Profiling : Investigations into the pharmacokinetics revealed moderate clearance rates in animal models, suggesting potential for further development into human therapeutics .

- Therapeutic Applications : Ongoing research explores its role as a pharmacophore in drug design, particularly targeting kinase inhibitors and other therapeutic agents for cancer treatment .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Bromo-6-chloropyridin-2-OL, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves sequential halogenation and hydroxyl group protection. For example:

- Step 1: Start with pyridin-2-ol. Introduce bromine at position 5 using electrophilic bromination (e.g., Br₂ in H₂SO₄ or NBS in DMF).

- Step 2: Chlorinate position 6 via directed ortho-metallation (e.g., LDA followed by Cl₂ quenching) or use a chlorinating agent like SOCl₂ under controlled conditions .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of Cl source to minimize side products) and temperature (0–25°C for selectivity). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations can model electronic effects of substituents:

- Electrophilic Reactivity: The bromine at position 5 is more reactive in Suzuki couplings than chlorine due to lower electronegativity. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Validation: Compare predicted activation energies with experimental outcomes (e.g., coupling with phenylboronic acid using Pd(PPh₃)₄). Use in situ NMR or MS to track intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR to confirm substitution pattern (e.g., hydroxyl proton at δ 10–12 ppm, aromatic protons split by adjacent halogens) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z 208.91) and isotopic patterns (Br/Cl) .

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .

Advanced: How do steric and electronic effects influence the stability of this compound under varying storage conditions?

Answer:

- Steric Effects: The ortho-chlorine hinders hydroxyl group oxidation. Store at 0–6°C in amber vials to prevent photodegradation .

- Electronic Effects: The electron-withdrawing Br/Cl groups reduce ring electron density, minimizing hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:

- Data Reconciliation: Compare synthesis protocols (e.g., solvent purity in crystallization steps). For example, mp discrepancies (e.g., 180–183°C vs. 170–175°C) may arise from polymorphic forms .

- Collaborative Validation: Share samples with independent labs for DSC and XRD analysis. Cross-reference databases like CAS RN 32779-36-5 (analogous pyrimidine derivatives) for consistency .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal: Segregate halogenated waste in designated containers. Neutralize acidic/byproduct residues with NaHCO₃ before disposal .

Advanced: What strategies improve regioselectivity in further functionalization (e.g., introducing amines or fluorophores)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。